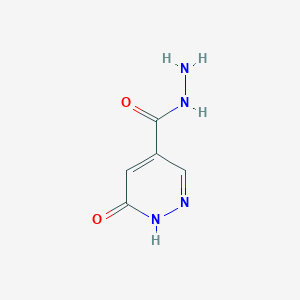

6-Oxo-1,6-dihydropyridazine-4-carbohydrazide

Description

6-Oxo-1,6-dihydropyridazine-4-carbohydrazide: is a heterocyclic compound belonging to the pyridazine family. This compound is characterized by a pyridazine ring with a keto group at the 6-position and a carbohydrazide group at the 4-position. Pyridazines and their derivatives are known for their diverse pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antinociceptive, and antimicrobial properties .

Properties

IUPAC Name |

6-oxo-1H-pyridazine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-5(11)3-1-4(10)9-7-2-3/h1-2H,6H2,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOQEGJGRCCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669389 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867130-57-2 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction:

Industrial Production Methods:

Industrial production of 6-oxo-1,6-dihydropyridazine-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: Using larger reactors and maintaining precise control over reaction conditions.

Purification: Employing techniques such as crystallization, filtration, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction:

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Products: Reduction can yield hydrazine derivatives or other reduced forms.

-

Substitution:

Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Conditions: Often performed in polar solvents with catalysts to facilitate the reaction.

Products: Substitution reactions can introduce different functional groups into the pyridazine ring.

Scientific Research Applications

Biological Activities

1.1 Xanthine Oxidase Inhibition

One of the most significant applications of 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide is its role as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions such as gout and hyperuricemia. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in managing these disorders. Molecular docking studies have demonstrated that it can effectively interact with xanthine oxidase, indicating favorable binding affinities and mechanisms of action.

1.2 Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties . This characteristic makes it a candidate for further exploration in drug development aimed at combating bacterial infections.

1.3 Anticancer Potential

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines, including breast and colon cancers. The mechanisms involve inducing apoptosis and inhibiting cell proliferation through cell cycle arrest . The compound's structural features may allow it to act as a scaffold for developing new anticancer agents .

Synthetic Utility

2.1 Organic Synthesis Intermediate

This compound serves as a versatile intermediate in organic synthesis . Its unique functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules. The ability to modify this compound through different synthetic routes enhances its utility in pharmaceutical chemistry.

2.2 Comparative Structural Analysis

The compound shares structural similarities with other pyridazine derivatives that exhibit enhanced biological activities. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide | Contains aryl groups at the 3-position | Enhanced biological activity against specific enzymes |

| 5-Oxo-1H-pyridazine-3-carboxylic acid | Carboxylic acid group at the 3-position | Different reactivity due to carboxylic acid presence |

| 6-Amino-1H-pyridazine-4-carboxylic acid | Amino group at the 6-position | Potentially different pharmacological profiles |

These comparisons illustrate how variations in structure can lead to different biological activities and reactivity patterns.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

3.1 Anticancer Activity Assessment

In a study assessing a series of non-fused pyridazine derivatives, researchers evaluated their anticancer activities against human cancer cell lines (T-47D and MDA-MB-231). The results indicated significant cytotoxic effects and apoptosis induction in treated cells, suggesting that these derivatives could serve as promising candidates for cancer therapy .

3.2 Molecular Dynamics Simulations

Molecular dynamics simulations conducted on xanthine oxidase inhibitors based on pyridazine scaffolds revealed stability in protein-ligand complexes during simulations compared to established drugs like febuxostat. This stability suggests that these novel inhibitors could be more favorable for therapeutic use .

Mechanism of Action

The mechanism of action of 6-oxo-1,6-dihydropyridazine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

6-Oxo-3-phenyl-5,6-dihydropyridazine-1-carbohydrazide: Similar structure but with a phenyl group at the 3-position.

6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate: Differing by the presence of a carboxylic acid group instead of a carbohydrazide.

Uniqueness:

Functional Groups: The presence of both a keto group and a carbohydrazide group in 6-oxo-1,6-dihydropyridazine-4-carbohydrazide provides unique reactivity and biological activity.

Pharmacological Profile: Exhibits a broad range of pharmacological activities, making it a versatile compound for various applications.

Biological Activity

6-Oxo-1,6-dihydropyridazine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_5H_6N_4O, and it features a pyridazine ring with a hydrazide functional group. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Case Study Findings : In vitro studies demonstrated that this compound could significantly reduce the viability of human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.

- DNA Interaction : The compound has shown potential to intercalate with DNA, disrupting replication processes essential for cancer cell growth.

- Signal Transduction Modulation : It can influence various signaling pathways that regulate apoptosis and cell cycle progression.

Research Findings Summary Table

| Biological Activity | Cell Lines Tested | Key Findings | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231, HT-29 | Induces apoptosis; reduces viability | Cell cycle arrest; caspase activation |

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibits growth; bactericidal effects | Disruption of cell wall synthesis |

Q & A

Q. What are the standard synthetic protocols for preparing 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide derivatives?

The synthesis typically involves refluxing substituted phenyl precursors with carbohydrazide and sodium acetate in ethanol for 6 hours, followed by distillation of ethanol and crystallization from the same solvent. This method ensures moderate yields (40–60%) and purity suitable for further functionalization . Key steps include optimizing molar ratios and reaction time to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyridazine ring. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Q. How do substituents influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., Cl, F) at the 3-position enhance electrophilicity of the pyridazine ring, improving reactivity in nucleophilic substitution reactions. Substituents like 4-ethoxybenzamido groups increase lipophilicity, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic variation of catalysts (e.g., switching from NaOAc to piperidine), solvent polarity (ethanol vs. DMF), and temperature (60–100°C) can enhance yields. For example, extending reflux time to 8–10 hours improves cyclization efficiency in triazole-functionalized derivatives . Purity is further refined via column chromatography or recrystallization in ethanol-water mixtures.

Q. What computational strategies predict biological activity of novel analogs?

Molecular docking (e.g., using AutoDock Vina) against targets like glucosamine-6-phosphate synthase (GlmS) identifies potential binding modes. Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) evaluate electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial or antihypertensive activity .

Q. How do electronic effects of substituents modulate bioactivity?

Fluorine or chlorine substituents at the phenyl ring enhance π-π stacking with enzyme active sites, as seen in derivatives with IC₅₀ values <10 µM against bacterial GlmS. Methoxy groups improve metabolic stability by reducing oxidative degradation .

Q. What methodologies resolve contradictions between computational and experimental bioactivity data?

Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities. Adjusting docking parameters (e.g., solvation models) and validating with alanine-scanning mutagenesis of target proteins can reconcile discrepancies .

Q. How are SAR studies designed for enzyme-targeted derivatives?

Rational design focuses on modifying the hydrazide moiety to enhance hydrogen bonding with catalytic residues (e.g., Asp-47 in GlmS). Introducing hydrophobic substituents (e.g., 3-chlorobenzyl) improves target engagement in hydrophobic enzyme pockets .

Q. What quality control measures ensure batch-to-batch consistency?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Differential scanning calorimetry (DSC) confirms crystalline stability, while ¹H NMR tracks residual solvents or byproducts .

Q. How is target engagement specificity validated in biological systems?

Competitive binding assays using fluorescent probes (e.g., FITC-labeled analogs) and CRISPR-Cas9 knockout cell lines differentiate on-target effects from off-target interactions. Pharmacokinetic studies in rodent models assess bioavailability and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.